5-bromo-6-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methyl-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a bromine atom at the 5th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable brominated carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with 5-bromo-2-methylbenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as employing aqueous media and recyclable catalysts, is gaining traction in the industrial synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry: 5-bromo-6-methyl-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzothiazoles, which are valuable intermediates in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzothiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound, in particular, has been studied for its inhibitory activity against certain enzymes and its potential as a lead compound for drug development .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments, as well as in the production of corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as DNA gyrase and topoisomerase II.
Pathways: Induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Comparison with Similar Compounds
- 6-bromo-2-methyl-1,3-benzothiazole
- 5-bromo-2,1,3-benzothiadiazole
- 2-arylbenzothiazoles
Comparison: 5-bromo-6-methyl-1,3-benzothiazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. Compared to 6-bromo-2-methyl-1,3-benzothiazole, the position of the bromine atom can lead to different substitution patterns and reactivity. Similarly, 5-bromo-2,1,3-benzothiadiazole, while structurally related, has different electronic properties due to the presence of a diazole ring .
Properties
CAS No. |
1345118-22-0 |
---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.